Cimiracemoside A
Descripción general
Descripción
Synthesis Analysis
The synthesis of Cimiracemoside A involves isolation from the rhizomes of Cimicifuga racemosa . The structure of the compound was established using 1D- and 2D-NMR experiments and high-resolution electrospray ionization Fourier transformation mass spectrometry (HRESIFTMS) .Molecular Structure Analysis
The structure of Cimiracemoside A was established as 16b,23:22b,25-diepoxy-12-acetoxy-3b,23,24b-trihydroxy-9,19-cyclolanost-7-ene-3-O-b-D-xylopyranoside . The molecular formula of Cimiracemoside A is C37H56O11 .Physical And Chemical Properties Analysis
Cimiracemoside A has a molecular weight of 676.8339 . The compound exhibits a hydroxyl absorption band (3413cm21), and an ester carbonyl absorption band (1729cm2 1) .Aplicaciones Científicas De Investigación
Anti-Inflammatory Effects
Research has identified cimiracemoside A as a key bioactive constituent in the rhizome extracts of Cimicifuga racemosa, commonly known as black cohosh. This compound has been shown to significantly suppress lipopolysaccharide-induced TNF-alpha production in blood macrophages, indicating its potential anti-inflammatory properties. The anti-inflammatory activity may be due to the modulation of signaling pathways involving mitogen-activated protein kinase and the nuclear factor-kappaB transcription factor. This suggests that cimiracemoside A or its chemical analogues could be developed as new therapeutic agents for inflammation-related conditions (Yang et al., 2009).
Potential in Treating Menopausal Symptoms
Cimiracemoside A is found in Cimicifuga racemosa, a plant used traditionally for treating symptoms associated with menopause. Studies have isolated various triterpene glycosides, including cimiracemosides, from black cohosh, which could contribute to its therapeutic effects in menopausal symptom management. This application stems from the traditional use of the plant in Asia, Europe, and North America (Shao et al., 2000).
Antioxidant Properties
Cimiracemoside A has been associated with antioxidant activities. In a study investigating black cohosh's ability to scavenge reactive oxygen species and protect against DNA damage, cimiracemoside A was among the compounds found to reduce menadione-induced DNA damage in cultured cells. This suggests a potential role of cimiracemoside A in cellular protection against oxidative stress (Burdette et al., 2002).
Influence on Phytochemical Production
Studies have also explored the influence of environmental conditions on the production of phytochemicals, including cimiracemoside A, in black cohosh. Findings indicate that factors such as shading, spacing, and plant age can affect the content of cimiracemoside A in rhizomes, suggesting the importance of cultivation conditions in maximizing the yield of this bioactive compound (Thomas et al., 2011).
Direcciones Futuras
The global literature on Cimicifuga racemosa, from which Cimiracemoside A is derived, calls for larger, more well-designed clinical studies . Recent advances in understanding the phytoconstituents of this plant justify a more thorough secondary metabolomics analysis . This could lead to a better understanding of the therapeutic potentials of Cimiracemoside A and other related compounds.
Propiedades
IUPAC Name |
[(1S,5R,7S,10R,12S,14R,15R,16R,17S,18R,21R,22R,24S)-21,22-dihydroxy-1,6,6,15,17,20,20-heptamethyl-7-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-19,23-dioxaheptacyclo[13.10.0.02,12.05,10.010,12.016,24.018,22]pentacos-2-en-14-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H56O11/c1-17-25-20(47-37(43)28(17)48-32(5,6)30(37)42)13-33(7)22-10-9-21-31(3,4)23(46-29-27(41)26(40)19(39)15-44-29)11-12-35(21)16-36(22,35)14-24(34(25,33)8)45-18(2)38/h10,17,19-21,23-30,39-43H,9,11-16H2,1-8H3/t17-,19+,20-,21-,23-,24+,25-,26-,27+,28+,29-,30+,33-,34+,35+,36-,37-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMRHYCBRKQAFU-CCPRSJHGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3(C2(C(CC45C3=CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(CO7)O)O)O)OC(=O)C)C)C)OC8(C1OC(C8O)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@]3([C@@]2([C@@H](C[C@]45C3=CC[C@@H]6[C@]4(C5)CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)OC(=O)C)C)C)O[C@]8([C@@H]1OC([C@H]8O)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H56O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cimiracemoside A | |
CAS RN |
264875-61-8 | |
Record name | Cimiracemoside A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0264875618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CIMIRACEMOSIDE A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N2E1K5A7H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.